molecular formula C43H50Cl2O13 B14888955 (2S,3R,4S,5S,6R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-6-((((2S,3R,4S,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol

(2S,3R,4S,5S,6R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-6-((((2S,3R,4S,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol

Cat. No.: B14888955
M. Wt: 845.7 g/mol
InChI Key: ZSWOQWMCYDJMKM-SOHWSJSDSA-N
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Description

The compound “(2S,3R,4S,5S,6R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-6-((((2S,3R,4S,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol” is a complex organic molecule characterized by multiple chiral centers and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the tetrahydro-2H-pyran ring, the introduction of the chloro and ethoxybenzyl groups, and the formation of the glycosidic linkage. Common reagents used in these steps include chlorinating agents, protecting groups, and catalysts to facilitate the formation of the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups could yield ketones, while substitution of the chloro group could yield various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it could interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R,4S,5S,6R)-2-(4-Chloro-3-(4-methoxybenzyl)phenyl)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran
  • (2S,3R,4S,5S,6R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran

Uniqueness

This compound is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological and chemical properties compared to similar compounds.

Properties

Molecular Formula

C43H50Cl2O13

Molecular Weight

845.7 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2-[[(2R,3S,4S,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C43H50Cl2O13/c1-4-54-30-12-6-24(7-13-30)18-26-20-28(10-16-32(26)44)42(53-3)40(51)39(50)37(48)35(58-42)23-56-43(41(52)38(49)36(47)34(22-46)57-43)29-11-17-33(45)27(21-29)19-25-8-14-31(15-9-25)55-5-2/h6-17,20-21,34-41,46-52H,4-5,18-19,22-23H2,1-3H3/t34-,35-,36-,37-,38+,39+,40-,41-,42+,43+/m1/s1

InChI Key

ZSWOQWMCYDJMKM-SOHWSJSDSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@]3([C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC[C@@H]4[C@H]([C@@H]([C@H]([C@@](O4)(C5=CC(=C(C=C5)Cl)CC6=CC=C(C=C6)OCC)OC)O)O)O)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3(C(C(C(C(O3)CO)O)O)O)OCC4C(C(C(C(O4)(C5=CC(=C(C=C5)Cl)CC6=CC=C(C=C6)OCC)OC)O)O)O)Cl

Origin of Product

United States

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